

1,2,3,4-Tetrahydroquinolin-8-amine crystal structure analysis

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Compound of Interest

Compound Name: 1,2,3,4-Tetrahydroquinolin-8-amine

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An In-Depth Technical Guide to the Crystal Structure Analysis of **1,2,3,4-Tetrahydroquinolin-8-amine**

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,3,4-Tetrahydroquinolin-8-amine is a key heterocyclic scaffold with significant potential in medicinal chemistry, serving as a crucial intermediate in the synthesis of novel therapeutic agents, particularly those targeting the central nervous system.[1] A definitive understanding of its three-dimensional structure at the atomic level is paramount for rational drug design and structure-activity relationship (SAR) studies. This guide provides a comprehensive, in-depth technical overview of the methodologies and considerations for determining the crystal structure of **1,2,3,4-tetrahydroquinolin-8-amine**. While a published crystal structure for this specific amine is not currently available in open databases, this document outlines the complete experimental and computational workflow required to elucidate it, drawing upon established protocols and data from closely related analogues.

Introduction: The Significance of Structural Elucidation

The tetrahydroquinoline moiety is a privileged scaffold in drug discovery, appearing in a wide range of biologically active compounds with applications as antimalarials, antipsychotics, and estrogen receptor modulators.[2] The precise spatial arrangement of the atoms within **1,2,3,4-tetrahydroquinolin-8-amine**, including bond lengths, bond angles, and torsion angles, dictates its physicochemical properties and its ability to interact with biological targets.[3]

Single-crystal X-ray diffraction is the most powerful and unambiguous method for determining the three-dimensional atomic structure of a molecule.[3][4] The resulting structural data provides invaluable insights into:

- **Molecular Conformation:** Understanding the preferred shape of the molecule in the solid state.
- **Intermolecular Interactions:** Identifying hydrogen bonds, van der Waals forces, and other interactions that govern molecular packing.[5]
- **Absolute Stereochemistry:** Unequivocally determining the configuration of chiral centers.

This information is critical for computational modeling, virtual screening, and the design of next-generation analogues with improved efficacy and selectivity.

Experimental Workflow: From Powder to Structure

The process of determining a crystal structure is a multi-step endeavor requiring careful planning and execution. The following sections detail the critical stages, from obtaining suitable crystalline material to the final refinement of the atomic model.

Synthesis and Crystallization: The Crucial First Step

A high-quality single crystal is the prerequisite for a successful X-ray diffraction experiment.[6] For **1,2,3,4-tetrahydroquinolin-8-amine**, a synthetic route would first be established, potentially involving the reduction of 8-nitroquinoline. Numerous synthetic protocols for tetrahydroquinolines have been reported and can be adapted for this purpose.[7][8]

Once the pure compound is obtained, the next challenge is to grow single crystals of suitable size and quality (ideally >20 µm in all dimensions).[4] Common crystallization techniques include:

- **Slow Evaporation:** A solution of the compound is allowed to evaporate slowly, gradually increasing the concentration until saturation is reached and crystals begin to form.
- **Vapor Diffusion (Hanging and Sitting Drop):** A drop of the compound's solution is equilibrated with a larger reservoir of a precipitant, leading to a slow increase in concentration and crystal growth.
- **Cooling:** A saturated solution of the compound is slowly cooled, decreasing its solubility and inducing crystallization.

A systematic screening of various solvents and solvent combinations is essential to identify optimal crystallization conditions.

X-ray Diffraction Data Collection

Once a suitable crystal is obtained, it is mounted on a diffractometer for X-ray analysis. Modern diffractometers are typically equipped with a dual-source (Mo and Cu) X-ray generator and a sensitive detector.^[4] For organic compounds containing primarily light atoms, copper radiation is often preferred for determining absolute stereochemistry.^[4]

The data collection process involves rotating the crystal in the X-ray beam and recording the diffraction pattern at various orientations.^[9] The intensity and position of the diffracted spots contain the information needed to determine the unit cell parameters and the arrangement of atoms within the crystal lattice.^[10]

Structure Solution and Refinement

The raw diffraction data is processed to yield a set of structure factors, which are then used to solve the phase problem and generate an initial electron density map. For small molecules, direct methods are typically successful in providing an initial structural model.^[3]

This initial model is then refined using a least-squares algorithm to improve the agreement between the calculated and observed structure factors.^[3] The refinement process involves adjusting atomic positions, thermal parameters, and other model parameters until the best possible fit is achieved. The quality of the final structure is assessed using metrics such as the R-factor and the goodness-of-fit.

Structural Features of the Tetrahydroquinoline Core

Based on the crystal structures of related derivatives, such as 1-tosyl-1,2,3,4-tetrahydroquinoline and 1-methanesulfonyl-1,2,3,4-tetrahydroquinoline, we can anticipate key structural features of **1,2,3,4-tetrahydroquinolin-8-amine**.[\[2\]](#)[\[11\]](#)

- **Ring Conformation:** The heterocyclic ring is expected to adopt a half-chair conformation.[\[2\]](#)[\[11\]](#)
- **Intermolecular Interactions:** The presence of the primary amine at the 8-position provides a strong hydrogen bond donor, which will likely dominate the crystal packing through N-H...N or N-H...(acceptor) interactions.

The precise details of these features can only be confirmed through experimental structure determination.

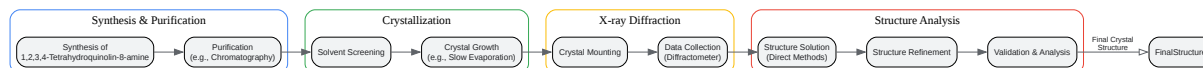
Data Presentation and Visualization

A comprehensive crystallographic analysis will generate a wealth of data. This information is best presented in a clear and concise manner to facilitate understanding and comparison.

Table 1: Anticipated Crystallographic Data for 1,2,3,4-Tetrahydroquinolin-8-amine

Parameter	Expected Value/Information
Chemical Formula	C ₉ H ₁₂ N ₂
Formula Weight	148.21 g/mol
Crystal System	To be determined (e.g., Monoclinic, Orthorhombic)
Space Group	To be determined
Unit Cell Dimensions	a, b, c (Å), α, β, γ (°)
Volume (V)	Å ³
Z (molecules per unit cell)	To be determined
Density (calculated)	g/cm ³
Absorption Coefficient (μ)	mm ⁻¹
F(000)	
Crystal Size	mm
Theta range for data collection	°
Index Ranges	h, k, l
Reflections collected	
Independent reflections	
R _{int}	
Completeness to theta	%
Refinement method	Full-matrix least-squares on F ²
Data / restraints / parameters	
Goodness-of-fit on F ²	
Final R indices [I>2σ(I)]	R1, wR2
R indices (all data)	R1, wR2
Largest diff. peak and hole	e.Å ⁻³

Experimental Workflow Diagram



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Caption: The experimental workflow for determining the crystal structure of a small molecule.

Molecular Structure Diagram

Caption: 2D representation of **1,2,3,4-Tetrahydroquinolin-8-amine**.

Conclusion

The determination of the crystal structure of **1,2,3,4-tetrahydroquinolin-8-amine** is an essential step in advancing its development as a valuable building block in medicinal chemistry. This guide has outlined the necessary experimental and computational procedures to achieve this goal. The resulting structural information will provide a solid foundation for future drug design efforts, enabling the creation of more potent and selective therapeutic agents.

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